N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a propionamide group. The cyclohexyl and hydroxyethyl groups add to its structural complexity, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-amino-3-methylbenzenesulfonamide with 2-cyclohexyl-2-hydroxyethylamine under controlled conditions to form the sulfonamide intermediate.
Acylation Reaction: The sulfonamide intermediate is then subjected to an acylation reaction with propionyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acylating Agents: Propionyl chloride
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: N-alkylated sulfonamides
Scientific Research Applications
N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide
- N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)phenyl)propionamide
- N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)acetamide
Uniqueness
N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[4-[(2-cyclohexyl-2-hydroxyethyl)sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-3-18(22)20-15-9-10-17(13(2)11-15)25(23,24)19-12-16(21)14-7-5-4-6-8-14/h9-11,14,16,19,21H,3-8,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFZQJLLBWIGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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